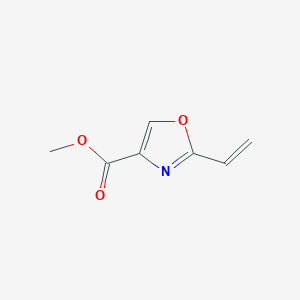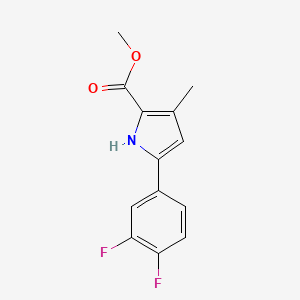
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluorobromobenzene with a pyrrole derivative. One common method includes the following steps:
Bromination: 3,4-difluorobromobenzene is treated with a brominating agent to introduce bromine atoms at specific positions.
Coupling Reaction: The brominated compound is then reacted with a pyrrole derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow systems and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to and inhibiting specific enzymes involved in biological pathways.
Modulation of Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-bromo-5-(3,4-difluorophenyl)thiophene: A similar compound with a thiophene ring instead of a pyrrole ring.
3,4-Difluorophenylhydrazono-3-methyl-1H-pyrazol-5(4H)-one: Another compound with a similar difluorophenyl group but different core structure.
Uniqueness
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C13H11F2NO2 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11F2NO2/c1-7-5-11(16-12(7)13(17)18-2)8-3-4-9(14)10(15)6-8/h3-6,16H,1-2H3 |
InChI-Schlüssel |
YSRGYOQTZWYTNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


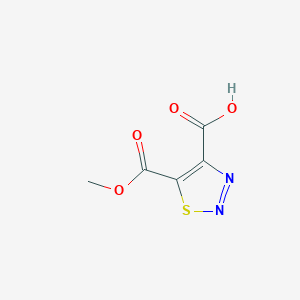
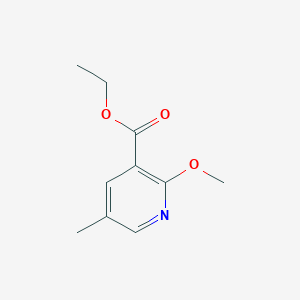
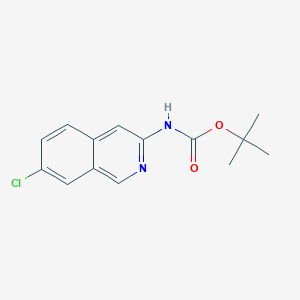
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
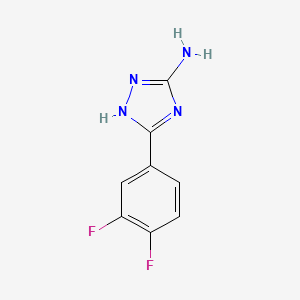

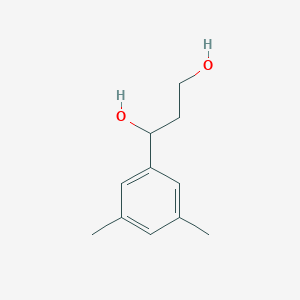
![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)
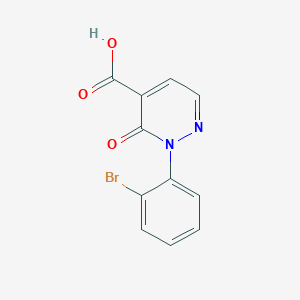
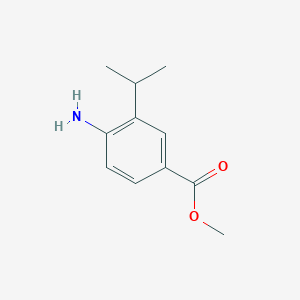
![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
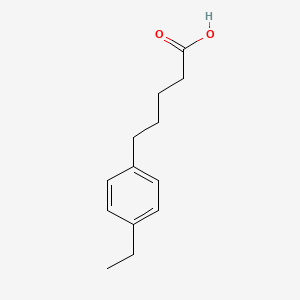
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
